(Pyridin-3-yl)methanesulfonyl fluoride
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Overview
Description
(Pyridin-3-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S It is characterized by the presence of a pyridine ring substituted with a methanesulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yl)methanesulfonyl fluoride typically involves the reaction of pyridine derivatives with methanesulfonyl fluoride. One common method includes the use of pyridine-3-methanol as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (Pyridin-3-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for the sulfonyl fluoride derivative.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
(Pyridin-3-yl)methanesulfonyl fluoride has several applications in scientific research:
Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein functions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Pyridin-3-yl)methanesulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic. The compound can inhibit enzymes by reacting with active site nucleophiles, thereby blocking substrate access and enzyme activity .
Comparison with Similar Compounds
Methanesulfonyl Chloride: Similar in reactivity but less stable and more corrosive.
Pyridine-3-sulfonyl Chloride: Shares the pyridine ring and sulfonyl group but differs in the leaving group.
Fluoropyridines: Compounds like 3-fluoropyridine have similar structural features but different reactivity profiles.
Uniqueness: (Pyridin-3-yl)methanesulfonyl fluoride is unique due to its combination of a pyridine ring and a sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in selective chemical modifications and as a tool in biochemical research .
Properties
Molecular Formula |
C6H6FNO2S |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
pyridin-3-ylmethanesulfonyl fluoride |
InChI |
InChI=1S/C6H6FNO2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2 |
InChI Key |
QUBMCGPMYOARII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CS(=O)(=O)F |
Origin of Product |
United States |
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